molecular formula C9H12N4 B14261013 1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine CAS No. 401560-75-6

1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B14261013
CAS No.: 401560-75-6
M. Wt: 176.22 g/mol
InChI Key: DIDVKXWHIBQWBR-UHFFFAOYSA-N
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Description

1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazole ring fused to a pyridine ring, with three methyl groups attached at positions 1, 5, and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1H-imidazole-4,5-diamine with 2,4-pentanedione in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives with various functional groups.

Scientific Research Applications

1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
  • 1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine
  • Imidazo[1,5-a]pyrimidine derivatives

Uniqueness

1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups at positions 1, 5, and 7 enhances its lipophilicity and may influence its interaction with biological targets. Additionally, the fused imidazole and pyridine rings provide a rigid and planar structure, contributing to its stability and reactivity .

Properties

CAS No.

401560-75-6

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

1,5,7-trimethylimidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C9H12N4/c1-5-4-6(2)11-8-7(5)13(3)9(10)12-8/h4H,1-3H3,(H2,10,11,12)

InChI Key

DIDVKXWHIBQWBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1N(C(=N2)N)C)C

Origin of Product

United States

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